molecular formula C16H9Cl2N5O2 B3401901 N-(2,4-dichlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide CAS No. 1040706-55-5

N-(2,4-dichlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide

Cat. No.: B3401901
CAS No.: 1040706-55-5
M. Wt: 374.2
InChI Key: AIMMEXZQYWZCRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dichlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a heterocyclic compound featuring a fused triazoloquinazoline core substituted with a 2,4-dichlorophenyl group at the N-position and a hydroxy group at the 5-position.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2N5O2/c17-8-5-6-11(10(18)7-8)19-16(25)13-14-20-15(24)9-3-1-2-4-12(9)23(14)22-21-13/h1-7,22H,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMMEXZQYWZCRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C3N2NN=C3C(=O)NC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2,4-dichlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,4-dichloroaniline with 5-hydroxy-1,2,3-triazole-4-carboxylic acid in the presence of a dehydrating agent can yield the desired compound . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

N-(2,4-dichlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of other complex molecules.

    Biology: It has shown significant activity against various biological targets, making it a candidate for drug development.

    Medicine: Its anticancer and antimicrobial properties are of particular interest for developing new therapeutic agents.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may act as an inhibitor of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

  • Triazoloquinazoline vs. Triazolopyrimidine: The target compound’s triazoloquinazoline core (two fused six-membered rings) differs from triazolopyrimidines (e.g., compounds in ), which have a smaller pyrimidine ring. Thieno-fused triazolopyrimidines () demonstrated higher anticancer activity (mean growth inhibition of 50–60% at 10 µM) compared to aryl-fused triazoloquinazolines (e.g., 6a in ), which showed negligible activity (mean growth >80%) . The larger quinazoline system may reduce bioavailability or target affinity.
  • Substituent Effects :
    The 5-hydroxy group in the target compound could improve solubility compared to halogenated analogs (e.g., 6b–c in with Cl/Br substituents). However, electron-withdrawing groups like chlorine (e.g., 3b in ) enhance thermal stability, as seen in higher melting points (171–172°C for 3b vs. 123–125°C for 3c) .

Carboxamide Derivatives

  • Synthetic Routes: The target compound’s carboxamide group likely employs coupling agents like EDCI/HOBt (), a method yielding 62–71% for pyrazole carboxamides . Similar protocols for triazoloquinazolines () used hydrazinobenzoic acid and diphenyl N-cyanodithioimidocarbonate, achieving moderate yields after recrystallization .
  • Biological Implications :
    Carboxamide-containing pesticides (), such as metosulam and diclosulam, leverage dichlorophenyl groups for enhanced lipophilicity and target binding. The 2,4-dichlorophenyl substituent in the target compound may similarly improve membrane permeability or receptor affinity .

Anticancer Activity of Triazolo-Fused Systems

  • Thieno-Fused vs. Aryl-Fused Systems: Thieno[3,2-e]triazolopyrimidines () showed moderate growth inhibition (GP = 40–60%) across 60 cancer cell lines, while aryl-fused triazoloquinazolines (e.g., 6a) were largely inactive (GP >80%) . The target compound’s hydroxy and dichlorophenyl groups may counteract this trend by introducing polar interactions or steric effects.

Physicochemical Properties

  • Melting Points and Stability: Chlorinated derivatives (e.g., 3b in ) exhibit higher melting points (171–172°C) than non-halogenated analogs (123–125°C for 3c), suggesting enhanced crystallinity and stability . The target compound’s dichlorophenyl group may similarly elevate its melting point.
  • Spectroscopic Data :
    The hydroxy group in the target compound would likely show a broad IR peak near 3180 cm⁻¹ (similar to NH stretches in ) and a deshielded proton in NMR (δ ~12 ppm in DMSO-d6, as in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dichlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dichlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.